molecular formula C4H6N4OS B027000 5,6-Diamino-4-thiouracil CAS No. 40848-33-7

5,6-Diamino-4-thiouracil

Cat. No.: B027000
CAS No.: 40848-33-7
M. Wt: 158.18 g/mol
InChI Key: GXWCTUJSEWZPNM-UHFFFAOYSA-N
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Description

5,6-Diamino-4-thiouracil is a heterocyclic compound that belongs to the family of thiouracils. It is structurally related to uracil, a component of RNA, but features a sulfur atom replacing an oxygen atom and additional amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-4-thiouracil typically involves the reaction of 6-amino-2-thiouracil with appropriate reagents. One method includes the reaction of 6-amino-2-thiouracil with benzo[1,2-b:5,4-b`]difuran-2-carboxylic acid in dimethylformamide at reflux in the presence of anhydrous potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-4-thiouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert it into different thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like dimethylformamide or ethanol and may require heating or reflux .

Major Products

The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted uracil compounds .

Scientific Research Applications

5,6-Diamino-4-thiouracil has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is employed in studies involving RNA modifications and interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Thiouracil: Similar in structure but lacks the amino groups at positions 5 and 6.

    6-Propyl-2-thiouracil: Used as an antithyroid agent, differing in the substitution at position 6.

    4-Thiouracil: Another thiouracil derivative with different substitution patterns.

Uniqueness

5,6-Diamino-4-thiouracil is unique due to the presence of amino groups at positions 5 and 6, which confer distinct chemical reactivity and biological activity compared to other thiouracil derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCTUJSEWZPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586347
Record name 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40848-33-7
Record name 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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